molecular formula C12H31N2PSi B8320763 Bis(diethylamino)(trimethylsilylmethyl)phosphine

Bis(diethylamino)(trimethylsilylmethyl)phosphine

Cat. No. B8320763
M. Wt: 262.45 g/mol
InChI Key: PYOHEPVNVYAOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethylamino)(trimethylsilylmethyl)phosphine is a useful research compound. Its molecular formula is C12H31N2PSi and its molecular weight is 262.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(diethylamino)(trimethylsilylmethyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(diethylamino)(trimethylsilylmethyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bis(diethylamino)(trimethylsilylmethyl)phosphine

Molecular Formula

C12H31N2PSi

Molecular Weight

262.45 g/mol

IUPAC Name

N-[diethylamino(trimethylsilylmethyl)phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C12H31N2PSi/c1-8-13(9-2)15(12-16(5,6)7)14(10-3)11-4/h8-12H2,1-7H3

InChI Key

PYOHEPVNVYAOJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(C[Si](C)(C)C)N(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer, 0.36 g (14.8 mmol) of magnesium and 10 ml of anhydrous diethyl ether were charged at room temperature in a nitrogen gas atmosphere. After several drops of 1,2-dibromoethane were added so as to activate magnesium, 2.0 ml (14.2 mmol) of chloromethyltrimethylsilane were added dropwise carefully to avoid heat build-up. When the reaction solution was stirred for 1 hour while it was heated mildly with a drier, the solution darkened. Then, after the solution was cooled to −78° C., 3.0 g (14.2 mmol) of chlorobis(diethylamino)phosphine synthesized in (a) were added dropwise to the solution, and the resultant mixture was then returned to room temperature and refluxed for 1 hour. The resulting crystals were filtered off, washed with anhydrous diethyl ether, and purified by vacuum-distillation (0.2 kPa, 74.3-79.5° C.) to obtain 2.29 g of bis(diethylamino)(trimethylsilylmethyl)phosphine in the form of a colorless transparent liquid; the yield was 62%.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.